rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride
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Overview
Description
rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to a pyrrolidine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate precursors. This step often requires the use of a base and a suitable solvent.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with an ethanamine derivative under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride
- rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride
Uniqueness
rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride is unique due to its specific structural features, such as the methanesulfonyl group and the ethanamine moiety. These features confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C8H19ClN2O2S |
---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
2-[(3S,4S)-4-methyl-1-methylsulfonylpyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7-5-10(13(2,11)12)6-8(7)3-4-9;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8-;/m1./s1 |
InChI Key |
TWQNCTCIKTWKHE-SCLLHFNJSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CCN)S(=O)(=O)C.Cl |
Canonical SMILES |
CC1CN(CC1CCN)S(=O)(=O)C.Cl |
Origin of Product |
United States |
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